molecular formula C17H11ClN2O5S B2367272 Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-44-1

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2367272
CAS No.: 477490-44-1
M. Wt: 390.79
InChI Key: GLHKGTJSDLPONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzo[b]thiophene family and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis Techniques

Researchers have been exploring efficient synthesis methods for substituted benzo[b]thiophenes, which are crucial for the development of compounds like Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate. One notable method involves the acid-catalyzed cyclization of thiophenyl-acetals and ketones, offering a superior efficiency over traditional procedures due to lower temperatures and reduced reactant quantities (Pié & Marnett, 1988).

Chemical Reactions and Modifications

The study of substitution reactions of benzo[b]thiophen derivatives provides valuable insights into the chemical behavior of this compound. For instance, nitration reactions under various conditions have been examined to understand the formation of different substitution products, highlighting the complexity and potential for chemical modifications of benzo[b]thiophene derivatives (Cooper & Scrowston, 1971).

Material Science Applications

Methyl-substituted thieno[2,3-b]thiophene derivatives have been investigated for their potential in creating microporous materials with unique properties. These compounds are integral in synthesizing lanthanide-based metal-organic frameworks, which exhibit promising gas adsorption, sensing activities, and magnetic properties, demonstrating the compound's versatility beyond pharmaceutical applications (Wang et al., 2016).

Corrosion Inhibition

In the field of materials science, specifically in corrosion protection, derivatives similar to this compound have been synthesized and tested for their efficiency in inhibiting corrosion on metal surfaces. These studies have revealed that such compounds can significantly enhance the durability and lifespan of metals by providing a protective chemical barrier against corrosive environments (Kalia et al., 2020).

Photocatalytic Applications

Research into photocatalytic degradation of pollutants using titanium dioxide supported on adsorbents has highlighted the potential of benzo[b]thiophene derivatives in environmental applications. These studies suggest that such compounds, when used in conjunction with suitable catalysts, can effectively reduce the concentration of harmful substances in water, showcasing an environmental application of this compound derivatives (Torimoto et al., 1996).

Properties

IUPAC Name

methyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(10-4-2-3-5-13(10)26-15)19-16(21)11-8-9(18)6-7-12(11)20(23)24/h2-8H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHKGTJSDLPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.